2-(4-ethylphenoxy)-N-(1-phenylethyl)acetamide
Overview
Description
2-(4-ethylphenoxy)-N-(1-phenylethyl)acetamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It was first synthesized in 2005 by Abbott Laboratories, a pharmaceutical company based in the United States. A-836,339 is a potent and selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes.
Mechanism of Action
A-836,339 acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Upon binding to the CB2 receptor, A-836,339 activates a signaling cascade that leads to the modulation of various physiological processes, including immune function, inflammation, and pain perception.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a variety of biochemical and physiological effects, including the modulation of immune function, the reduction of inflammation, and the attenuation of pain perception. Additionally, A-836,339 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using A-836,339 in lab experiments is its high selectivity for the CB2 receptor, which allows for the specific modulation of CB2-mediated processes. Additionally, A-836,339 has been shown to be highly potent, which allows for the use of lower concentrations in experiments. However, one limitation of using A-836,339 is its relatively short half-life, which may require frequent dosing in some experimental paradigms.
Future Directions
There are several future directions for research on A-836,339 and the CB2 receptor. One area of interest is the role of CB2-mediated processes in the regulation of immune function and inflammation in various disease states. Additionally, there is growing interest in the potential use of CB2 agonists as neuroprotective agents in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the development of novel CB2 agonists with improved pharmacokinetic properties and selectivity profiles.
Scientific Research Applications
A-836,339 has been used extensively in scientific research to investigate the role of the CB2 receptor in various physiological and pathological processes. Some of the areas where A-836,339 has been studied include pain management, inflammation, neuroprotection, and cancer.
properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(1-phenylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-15-9-11-17(12-10-15)21-13-18(20)19-14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYGTNWSGUKNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.